3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the piperazine and pyridine moieties further enhances its chemical diversity and potential biological activity.
Properties
IUPAC Name |
3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(24-13-11-23(12-14-24)17-7-3-4-9-21-17)8-10-25-19(27)15-5-1-2-6-16(15)22-20(25)28/h1-7,9H,8,10-14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXSOUKGOSVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives . The piperazine and pyridine moieties are then introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of tetrahydroquinazoline derivatives.
Scientific Research Applications
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Exhibiting a broad range of chemical and biological properties, such as antimicrobial and anti-inflammatory activities.
Pyrrole Derivatives: Used in various chemical reactions and known for their pharmacological potential.
Uniqueness
What sets 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of the quinazoline core with piperazine and pyridine moieties. This structural diversity allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
